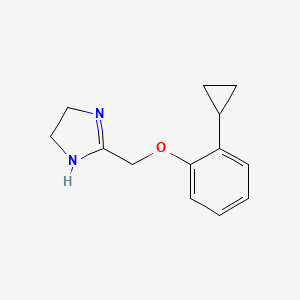
Cirazoline
Vue d'ensemble
Description
Cirazoline is a full agonist at the α 1A adrenergic receptor, a partial agonist at both the α 1B and α 1D adrenergic receptors, and a nonselective antagonist to the α 2 adrenergic receptor . This combination of properties could make cirazoline an effective vasoconstricting agent .
Molecular Structure Analysis
Cirazoline has a molecular formula of C13H16N2O . Its average mass is 216.279 Da and its monoisotopic mass is 216.126266 Da .
Chemical Reactions Analysis
Cirazoline acts on a number of α adrenergic receptors. It is an agonist of α1A, partial agonist of α1B and α1D, and a nonselective antagonist of α2 . This combination of properties could make cirazoline an effective vasoconstricting agent .
Physical And Chemical Properties Analysis
Cirazoline has a molecular formula of C13H16N2O . Its molecular weight is 216.28 g/mol . Cirazoline is an aromatic ether .
Applications De Recherche Scientifique
Neurological Research
Cirazoline’s impact on the firing rates of thermally classified anterior hypothalamic neurons has been studied, revealing its role in thermoregulation . It affects neurons in the preoptic area of the anterior hypothalamus (POAH) , which is a critical thermoregulatory control center in the brain. This research provides insights into how Cirazoline and similar compounds could influence body temperature regulation .
Cardiovascular Studies
As a potent vasoconstrictor , Cirazoline is of interest in cardiovascular research due to its agonistic action on alpha-1 adrenergic receptors. It has potential applications in studying blood pressure regulation and vascular resistance . Its unique receptor profile makes it a valuable tool for dissecting the roles of different adrenergic receptors in vascular function .
Endocrine System Research
The ability of Cirazoline to modulate the production of TGF-β1 and IGF-1 suggests its utility in exploring endocrine system functions . These growth factors have significant roles in various physiological processes, including cell growth , differentiation , and metabolic regulation .
Extracellular Matrix Research
Cirazoline’s stimulatory effects on HA and PIP production in skin fibroblasts point to its application in studying the extracellular matrix (ECM) . Understanding the regulation of ECM components is vital for insights into tissue remodeling , fibrosis , and matrix-related pathologies .
Pharmacological Modulation
Research on Cirazoline’s interaction with alpha-1 adrenergic receptors can inform the development of new pharmacological agents . Its ability to act as a full agonist at the α1A receptor and as a partial agonist at the α1B and α1D receptors, while also antagonizing α2 receptors, provides a unique profile for drug design and therapeutic interventions .
Immunological Responses
The role of Cirazoline in enhancing cytokine secretion by skin fibroblasts can be leveraged to study immunological responses . Cytokines are critical mediators of the immune system, and understanding their regulation is key for developing treatments for immune disorders and inflammatory conditions .
Aging and Photoaging Research
Cirazoline’s effects on skin fibroblast functions, such as collagen and ECM production, make it relevant for studies on aging and photoaging . It could help elucidate the mechanisms underlying skin aging and the development of potential anti-aging therapies .
Mécanisme D'action
Target of Action
Cirazoline is a potent drug that acts on several α adrenergic receptors. It is a full agonist of the α1A adrenergic receptor , a partial agonist of both the α1B and α1D adrenergic receptors , and a nonselective antagonist of the α2 adrenergic receptors . These receptors are primarily found in the smooth muscles of blood vessels and the central nervous system.
Mode of Action
Cirazoline interacts with its targets, the α adrenergic receptors, by binding to them and modulating their activity. As an agonist of α1A, it activates this receptor, leading to vasoconstriction. As a partial agonist of α1B and α1D, it can both activate and block these receptors depending on the physiological context. As a nonselective antagonist of α2, it blocks the action of this receptor .
Biochemical Pathways
Additionally, Cirazoline has been shown to decrease food intake in rats, purportedly through activation of α1-adrenoceptors in the paraventricular nucleus in the hypothalamus of the brain .
Propriétés
IUPAC Name |
2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-4-12(11(3-1)10-5-6-10)16-9-13-14-7-8-15-13/h1-4,10H,5-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAORIDZYZDUZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2OCC3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40600-13-3 (mono-hydrochloride) | |
| Record name | Cirazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059939161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045131 | |
| Record name | Cirazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59939-16-1 | |
| Record name | Cirazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59939-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cirazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059939161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cirazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09202 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cirazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIRAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK318GVY3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






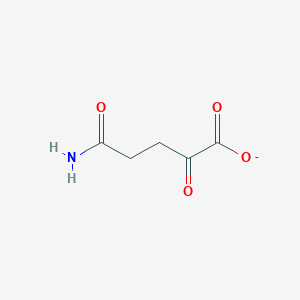
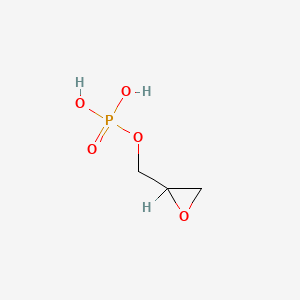
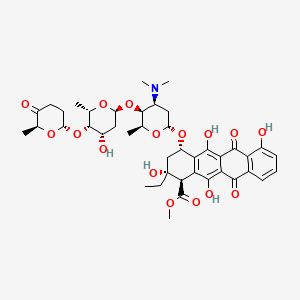
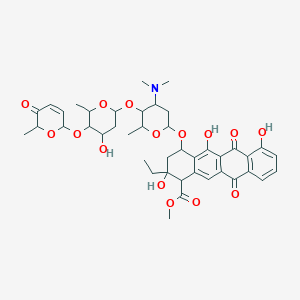
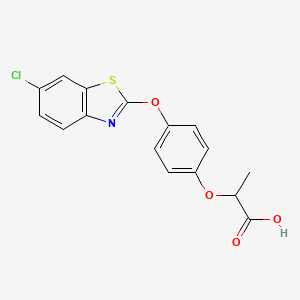
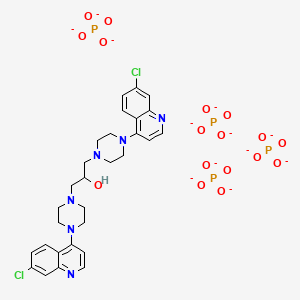

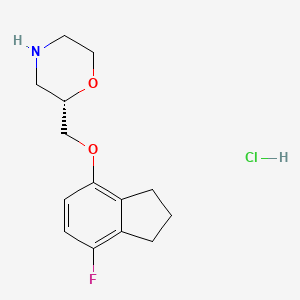

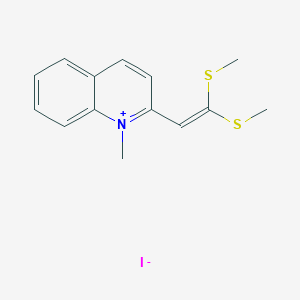
![(6aR,10aR)-3-hexyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1222711.png)